2-(2-Fluoro-5-pyridyl)-7-azanorbornane
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Overview
Description
2-(6-Fluoro-pyridin-3-yl)-7-aza-bicyclo[221]heptane is a compound that features a fluorinated pyridine ring and an aza-bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane typically involves the fluorination of pyridine derivatives and the construction of the aza-bicyclic framework. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to construct the aza-bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes can also be employed to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced aza-bicyclic compounds.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Fluoro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the aza-bicyclic structure provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
2-Azabicyclo[2.2.1]heptane: Lacks the fluorinated pyridine ring but shares the aza-bicyclic structure.
Uniqueness
2-(6-Fluoro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane is unique due to the combination of a fluorinated pyridine ring and an aza-bicyclic framework. This dual structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13FN2 |
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Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13FN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2 |
InChI Key |
DCJIJGZSYBOUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)F |
Origin of Product |
United States |
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